molecular formula C14H22N2 B3333849 (E)-N-Octyl-1-(pyridin-2-yl)methanimine CAS No. 200629-71-6

(E)-N-Octyl-1-(pyridin-2-yl)methanimine

Cat. No.: B3333849
CAS No.: 200629-71-6
M. Wt: 218.34 g/mol
InChI Key: XTOAVCKZNAHVEP-UHFFFAOYSA-N
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Description

(E)-N-Octyl-1-(pyridin-2-yl)methanimine is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde with a primary amine. Schiff bases are known for their versatility in coordination chemistry, forming stable complexes with various metal ions. This particular compound features an octyl chain and a pyridine ring, making it a valuable ligand in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Octyl-1-(pyridin-2-yl)methanimine typically involves the condensation reaction between 2-pyridinecarboxaldehyde and octylamine. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a drying agent like magnesium sulfate to remove water formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the formation of the imine is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Schiff base synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Octyl-1-(pyridin-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Oxime or nitrile derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

(E)-N-Octyl-1-(pyridin-2-yl)methanimine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of corrosion inhibitors and as a component in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (E)-N-Octyl-1-(pyridin-2-yl)methanimine largely depends on its ability to coordinate with metal ions. The imine group and the nitrogen atom in the pyridine ring act as donor sites, allowing the compound to form stable complexes with various metal ions. These complexes can exhibit catalytic activity, biological activity, or other functional properties depending on the nature of the metal ion and the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(2,6-Diisopropylphenyl)-1-(pyridin-2-yl)methanimine
  • (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

Uniqueness

(E)-N-Octyl-1-(pyridin-2-yl)methanimine is unique due to its long octyl chain, which can influence its solubility, hydrophobicity, and overall reactivity compared to other Schiff bases with shorter or more rigid substituents. This structural feature can enhance its performance in specific applications, such as in the formation of micelles or as a surfactant in industrial processes.

Properties

IUPAC Name

N-octyl-1-pyridin-2-ylmethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-3-4-5-6-8-11-15-13-14-10-7-9-12-16-14/h7,9-10,12-13H,2-6,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOAVCKZNAHVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609130
Record name (E)-N-Octyl-1-(pyridin-2-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200629-71-6
Record name (E)-N-Octyl-1-(pyridin-2-yl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-Octyl-1-(pyridin-2-yl)methanimine

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